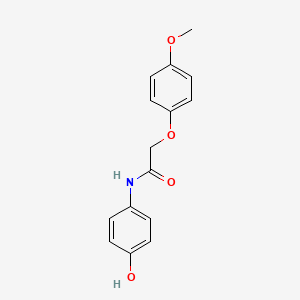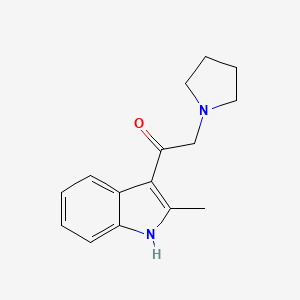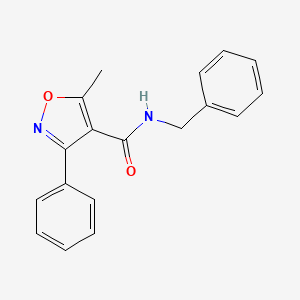![molecular formula C11H12N2O4S2 B6141552 ethyl [6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamate](/img/structure/B6141552.png)
ethyl [6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamate is a carbamate compound . Carbamates are derived from carbamic acid and have a wide range of biocide activities . They are used in many applications, including as pesticides .
Synthesis Analysis
The synthesis of carbamates involves several chemical mechanisms. One common method involves the reaction of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of urea, carbamates, and thiocarbamates . Another method involves the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst, enabling the direct conversion of low-concentration CO2 into carbamates .Chemical Reactions Analysis
Carbamates can undergo various chemical reactions. For instance, they can be formed from the reaction of urea with ethanol . The yeast and/or lactic acid bacteria added to catalyze the fermentation process generates urea by metabolism of amino acids such as arginine or citrulline .Mécanisme D'action
Ethyl [6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamate acts as a glutathione peroxidase mimetic, which means it can scavenge reactive oxygen species (ROS) and protect cells from oxidative damage. It also inhibits the activity of various enzymes involved in the inflammatory response, such as cyclooxygenase and lipoxygenase. Additionally, this compound has been found to modulate various signaling pathways involved in cell survival and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It can protect cells from oxidative damage, reduce inflammation, and modulate various signaling pathways involved in cell survival and apoptosis. Additionally, this compound has been found to have neuroprotective effects, including the ability to protect neurons from oxidative stress and reduce inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of ethyl [6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamate is its broad range of biological activities, which makes it a useful tool for studying various diseases and biological processes. Additionally, this compound has been shown to be well-tolerated in animal studies, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of this compound is that it can be difficult to synthesize in large quantities, which may limit its use in some experiments.
Orientations Futures
There are a number of potential future directions for research on ethyl [6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamate. One area of interest is its potential use as a therapeutic agent for various diseases, including stroke, Alzheimer's disease, Parkinson's disease, and cancer. Additionally, there is interest in exploring the mechanisms of action of this compound in more detail, as well as developing new derivatives of the compound with improved biological activity. Finally, there is interest in exploring the potential use of this compound in combination with other drugs or therapies to enhance its therapeutic effects.
Méthodes De Synthèse
Ethyl [6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamate can be synthesized through a multi-step process that involves the reaction of 2-aminobenzenethiol with ethyl chloroformate to form ethyl 2-(benzenesulfanyl)acetate. This intermediate is then reacted with 2-mercaptobenzothiazole to form the final product, this compound.
Applications De Recherche Scientifique
Ethyl [6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamate has been extensively studied for its various biological activities, including its antioxidant, anti-inflammatory, and neuroprotective properties. It has been shown to have potential therapeutic applications in a range of diseases, including stroke, Alzheimer's disease, Parkinson's disease, and cancer.
Safety and Hazards
Propriétés
IUPAC Name |
ethyl N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4S2/c1-3-17-11(14)13-10-12-8-5-4-7(19(2,15)16)6-9(8)18-10/h4-6H,3H2,1-2H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKZRIGLAVJSZLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-allyl-2-[(2-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-5-yl}-2-furamide](/img/structure/B6141478.png)
![N'-[(2-hydroxy-1-naphthyl)methylene]isonicotinohydrazide](/img/structure/B6141485.png)


![N,N'-[(4-chlorophenyl)methylene]dibenzamide](/img/structure/B6141502.png)

![[5-ethyl-2-(2-furyl)-1,3-dioxan-5-yl]methanol](/img/structure/B6141523.png)
![4-{[(4-isopropyl-3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B6141539.png)

![N-[4-(hydrazinosulfonyl)benzyl]acetamide](/img/structure/B6141571.png)


![ethyl 2-amino-1-(2-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B6141588.png)
![2-[(2-chloro-5-nitrobenzoyl)amino]benzoic acid](/img/structure/B6141596.png)